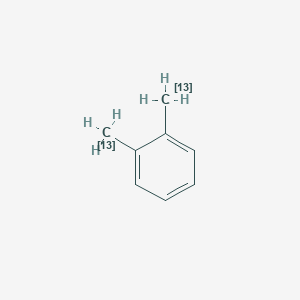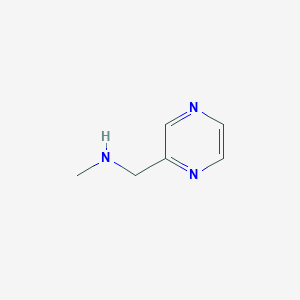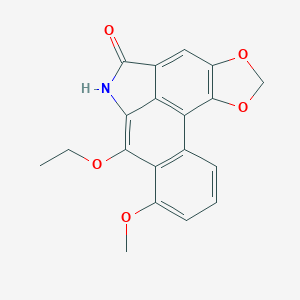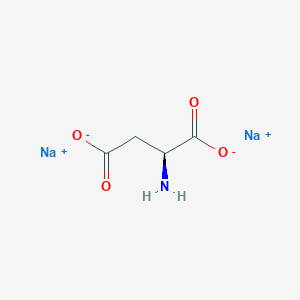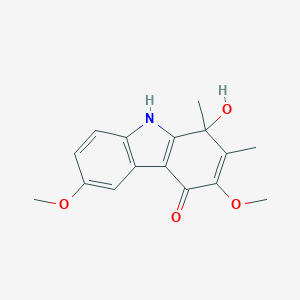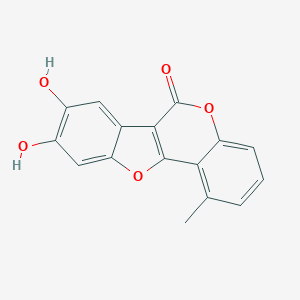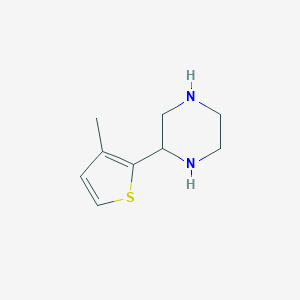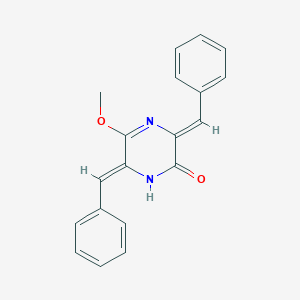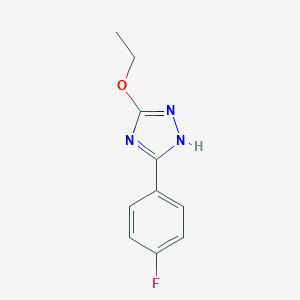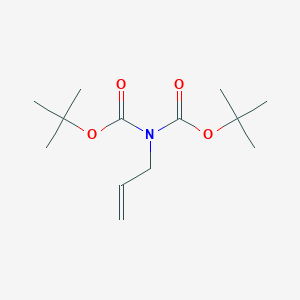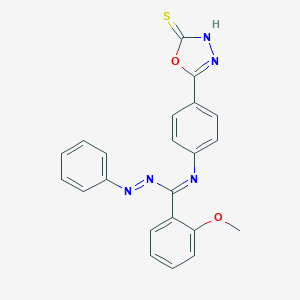
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Aplicaciones Científicas De Investigación
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential applications in various fields. In the field of medicine, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood. However, studies have shown that 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can interact with DNA and induce DNA damage, leading to cell death. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to inhibit the activity of enzymes involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and induce the production of reactive oxygen species (ROS) in cells. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to exhibit anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is also stable under a range of conditions and can be stored for extended periods of time. However, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can be difficult to dissolve in aqueous solutions, which can limit its use in certain biological assays.
Direcciones Futuras
There are several future directions for the study of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. One area of research is the development of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the development of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione-based photosensitizers for use in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione and its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a promising compound that has potential applications in various fields. Its simple synthesis method, stability, and range of biological activities make it an attractive compound for use in lab experiments. Further research is needed to fully understand the mechanism of action of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione and its potential applications in medicine and other fields.
Métodos De Síntesis
The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves the reaction of 2-amino-5-methoxybenzoic acid with phenylhydrazine to form a hydrazone intermediate. The intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to form 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione. The synthesis of 5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is relatively simple and can be achieved using standard laboratory equipment.
Propiedades
Número CAS |
122352-04-9 |
|---|---|
Nombre del producto |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadiazole-2(3H)-thione |
Fórmula molecular |
C22H17N5O2S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2-methoxy-N-phenylimino-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H17N5O2S/c1-28-19-10-6-5-9-18(19)20(25-24-17-7-3-2-4-8-17)23-16-13-11-15(12-14-16)21-26-27-22(30)29-21/h2-14H,1H3,(H,27,30) |
Clave InChI |
VWEBHROMPAWNOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=CC=C4 |
Sinónimos |
5-(4-(((2-Methoxyphenyl)(phenylazo)methylene)amino)phenyl)-1,3,4-oxadi azole-2(3H)-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



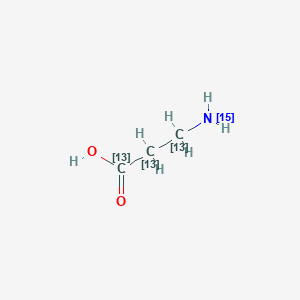
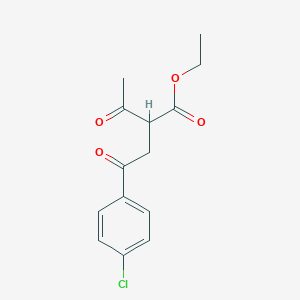
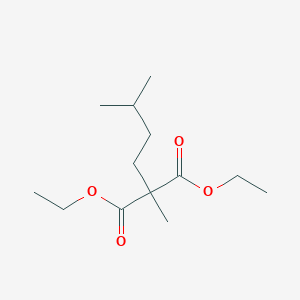
![[(2E)-3-(5-amino-4-cyano-2-furyl)prop-2-enylidene]malononitrile](/img/structure/B39079.png)
